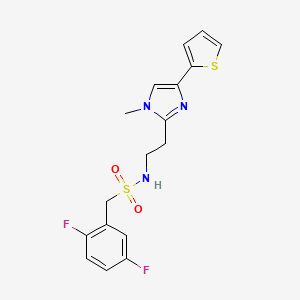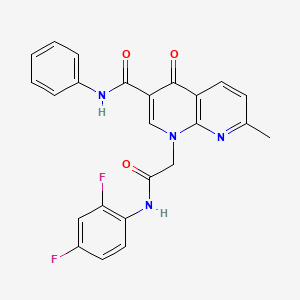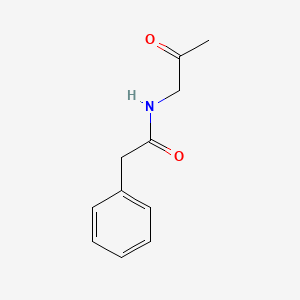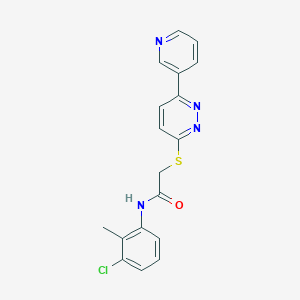
N-(3-chloro-2-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by Pfizer and has since been researched for its use in treating various autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential and Molecular Design
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a structurally related compound, serves as a potent inhibitor of PI3Kα and mTOR in vitro and in vivo. This demonstrates the compound's relevance in targeting key signaling pathways involved in cancer. Modifying the heterocyclic core structure can enhance metabolic stability, indicating a strategy for optimizing similar compounds for pharmacological applications (Stec et al., 2011).
Spectroscopic Characterization and Molecular Interactions
Vibrational spectroscopic studies of a related compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, using Raman and Fourier transform infrared spectroscopy, alongside ab initio calculations, have provided insight into its structural and electronic properties. This approach elucidates the effects of rehybridization and hyperconjugation on molecular stability and interactions, important for understanding the compound's behavior in biological systems (Jenepha Mary et al., 2022).
Novel Synthesis and Biological Activity
The synthesis of novel pyridine and fused pyridine derivatives, starting from related compounds, highlights the potential for creating a diverse range of biologically active molecules. These synthesized compounds have shown promise in molecular docking screenings and possess antimicrobial and antioxidant activity, suggesting a route for the development of new therapeutic agents (Flefel et al., 2018).
Glutaminase Inhibition and Anticancer Potential
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds with similar sulfanylacetamide moieties, has identified potent inhibitors of kidney-type glutaminase (GLS). This inhibition is significant for cancer treatment strategies, as it attenuates the growth of tumor cells in vitro and in vivo, showcasing the compound's therapeutic potential (Shukla et al., 2012).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS/c1-12-14(19)5-2-6-15(12)21-17(24)11-25-18-8-7-16(22-23-18)13-4-3-9-20-10-13/h2-10H,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRSVXRTNGELBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2693096.png)
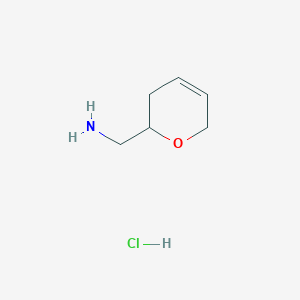
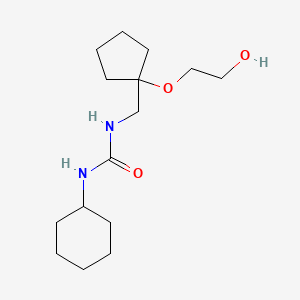
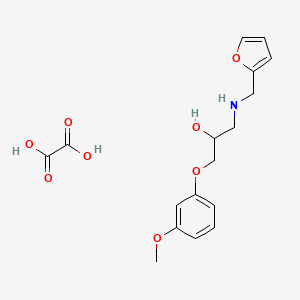
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2693103.png)

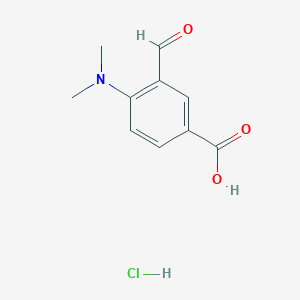
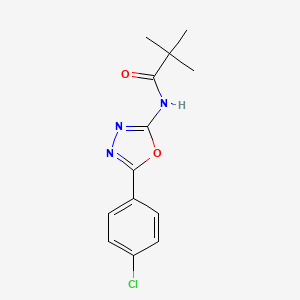
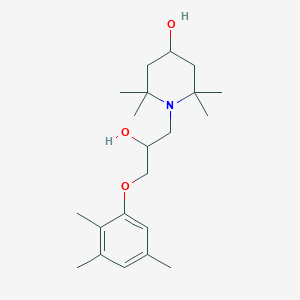
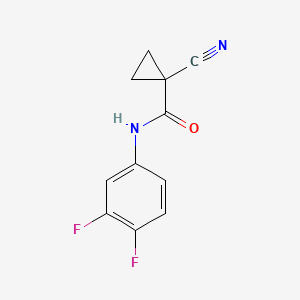
![2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2693113.png)
